molecular formula C18H13N3O3S B3632241 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-N-1-naphthylacetamide

2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-N-1-naphthylacetamide

Cat. No.: B3632241
M. Wt: 351.4 g/mol
InChI Key: MTEWWDREWWTIKV-UHFFFAOYSA-N
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Description

Oxadiazoles are organic compounds that possess a five-membered heterocyclic ring system. The ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . They are of considerable importance in different fields such as material science, medicinal chemistry, and high energy molecules .


Synthesis Analysis

The synthesis of oxadiazole derivatives often involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold .


Molecular Structure Analysis

The oxadiazole ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . There are four known isomers of oxadiazole: 1,2,5-oxadiazole, 1,2,4-oxadiazole, 1,3,4-oxadiazole, and 1,2,3-oxadiazole .


Chemical Reactions Analysis

The chemical reactions involving oxadiazoles are diverse and depend on the specific substituents attached to the oxadiazole ring .


Physical and Chemical Properties Analysis

Oxadiazoles are stable compounds. The presence of two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .

Mechanism of Action

Safety and Hazards

The safety and hazards associated with oxadiazole derivatives would depend on their specific structure. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Oxadiazoles have shown potential in a wide range of applications, from medicinal chemistry to material science . Future research may focus on exploring new synthetic routes, studying their biological activities, and developing new applications .

Properties

IUPAC Name

2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3S/c22-16(19-14-8-3-6-12-5-1-2-7-13(12)14)11-25-18-21-20-17(24-18)15-9-4-10-23-15/h1-10H,11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTEWWDREWWTIKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=NN=C(O3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-N-1-naphthylacetamide
Reactant of Route 2
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2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-N-1-naphthylacetamide
Reactant of Route 3
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2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-N-1-naphthylacetamide
Reactant of Route 4
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2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-N-1-naphthylacetamide
Reactant of Route 5
Reactant of Route 5
2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-N-1-naphthylacetamide
Reactant of Route 6
Reactant of Route 6
2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-N-1-naphthylacetamide

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